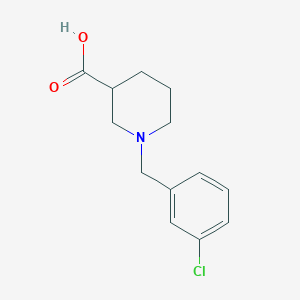

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) and further modified to create a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst demonstrated efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, with easy recovery and reuse without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopic and Structural Studies

Research by Anioła et al. (2016) focused on the synthesis, spectroscopic, and theoretical studies of piperidinium-3-carboxylic acid complexes, highlighting the stability and hydrogen-bonded nature of these compounds. Their work provides insights into the molecular structures and vibrational spectra, contributing to a deeper understanding of the interaction mechanisms at play (Anioła et al., 2016).

Medicinal Chemistry

Pikul et al. (2001) explored a series of carboxylic acids containing a substituted piperidine as inhibitors of matrix metalloproteinases (MMPs), demonstrating low nanomolar potency against selected MMPs while sparing others. This study highlights the potential therapeutic applications of compounds based on piperidine carboxylic acid structures (Pikul et al., 2001).

Anticancer and Antimicrobial Agents

Rehman et al. (2018) evaluated the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, identifying compounds with significant activity against cancer cells. This research contributes to the development of novel anticancer agents based on piperidine derivatives (Rehman et al., 2018).

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating piperidine-3-carboxylic acid and assessed their antimicrobial activities, indicating modest effectiveness against selected bacterial and fungal strains. This work expands the application of piperidine derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal excitability .

Biochemical Pathways

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may affect the gabaergic system, which includes various pathways involved in mood regulation, sleep, and muscle tone .

Result of Action

If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may enhance the inhibitory effects of gaba on neuronal excitability, potentially leading to effects such as reduced anxiety, sedation, and muscle relaxation .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUIBQVHPLBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398344 | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid | |

CAS RN |

832739-59-0 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)